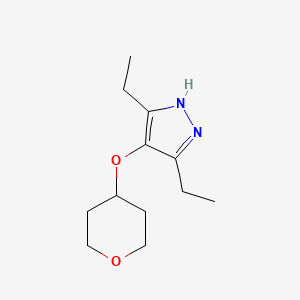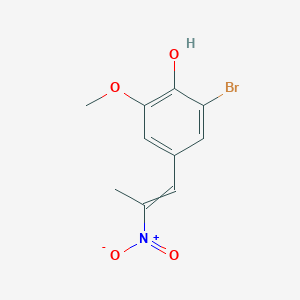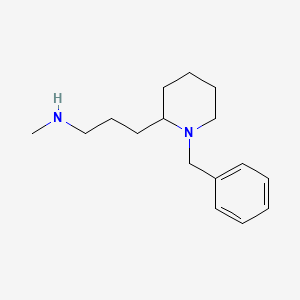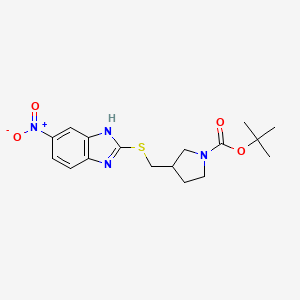
1,1-Dicyclohexylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dicyclohexylpentane: is an organic compound with the molecular formula C17H32 . It is a hydrocarbon consisting of a pentane backbone with two cyclohexyl groups attached to the first carbon atom. This compound is also known by its alternative name, Cyclohexane, 1,1’-pentylidenebis-
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylpentane can be synthesized through various organic reactions. One common method involves the reaction of cyclohexylmagnesium bromide with 1-bromopentane in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via a Grignard reaction mechanism, forming the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the same Grignard reaction on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as distillation or recrystallization to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dicyclohexylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated hydrocarbons
Applications De Recherche Scientifique
1,1-Dicyclohexylpentane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving hydrocarbon structures and reactivity.
Biology: The compound can be used in studies related to lipid metabolism and interactions with biological membranes.
Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.
Mécanisme D'action
The mechanism of action of 1,1-Dicyclohexylpentane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with lipid membranes, affecting their fluidity and permeability. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,1-Dicyclohexylhexane: Similar structure with an additional carbon in the backbone.
1,1-Dicyclohexylbutane: Similar structure with one less carbon in the backbone.
1,1-Dicyclohexylpropane: Similar structure with two fewer carbons in the backbone.
Uniqueness: 1,1-Dicyclohexylpentane is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its reactivity and interactions with other molecules can differ significantly from those of its similar compounds, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
54833-30-6 |
|---|---|
Formule moléculaire |
C17H32 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
1-cyclohexylpentylcyclohexane |
InChI |
InChI=1S/C17H32/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h15-17H,2-14H2,1H3 |
Clé InChI |
VSDFUDGIBYCRIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


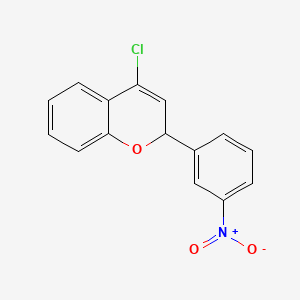
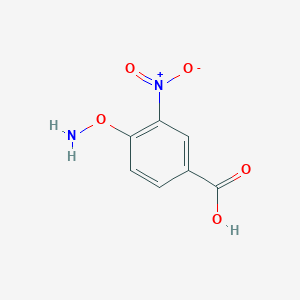

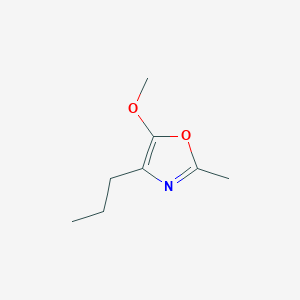
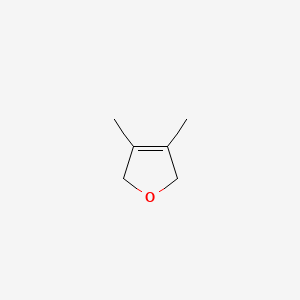

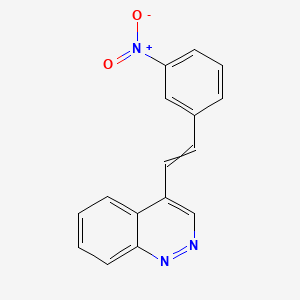
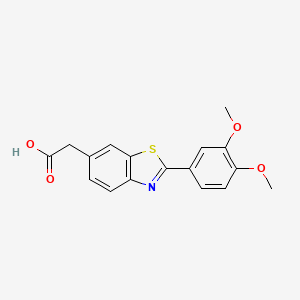
![2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954389.png)
